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Introduction
Iron Regulatory Protein 1 (IRP1), also known as cytosolic aconitase (ACO1), is a bifunctional

protein that plays a central role in maintaining cellular iron homeostasis.[1][2] In iron-replete

cells, IRP1 functions as an aconitase, catalyzing the conversion of citrate to isocitrate.[3][4]

When cellular iron levels are low, IRP1 loses its [4Fe-4S] cluster and functions as an RNA-

binding protein.[3][4] In this form, it binds to specific stem-loop structures called Iron

Responsive Elements (IREs) located in the untranslated regions of messenger RNAs (mRNAs)

that encode proteins involved in iron metabolism.[2][5][6] Binding of IRP1 to the 5' UTR of

mRNAs, such as ferritin, inhibits their translation, while binding to the 3' UTR of mRNAs, like

the transferrin receptor 1 (TfR1), stabilizes the transcript.[2] This coordinated regulation allows

cells to increase iron uptake and reduce iron storage when iron is scarce. More recent studies

have also implicated IRP1 as a key regulator of erythropoiesis and systemic iron homeostasis

through its control of Hypoxia-Inducible Factor 2α (HIF2α) mRNA translation.[2]

The CRISPR/Cas9 system has emerged as a powerful tool for targeted gene editing, enabling

the creation of knockout cell lines to study gene function.[7] This application note provides a

detailed protocol for generating an IRP1 knockout cell line using CRISPR/Cas9 technology.

The protocol covers the design of single guide RNAs (sgRNAs) targeting the ACO1 gene

(encoding IRP1), delivery of the CRISPR/Cas9 components into mammalian cells, selection of

knockout clones, and validation of the knockout at both the genomic and functional levels.
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Materials
Cell Culture

HEK293T or HepG2 cells

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

CRISPR/Cas9 Plasmids and Reagents
pSpCas9(BB)-2A-GFP (PX458) or similar plasmid co-expressing Cas9 and sgRNA

sgRNA design software (e.g., Benchling, CHOPCHOP)

Oligonucleotides for sgRNA cloning

Restriction enzymes (e.g., BbsI)

T4 DNA Ligase

Plasmid purification kit

Transfection reagent (e.g., Lipofectamine™ 3000)

Opti-MEM™ Reduced Serum Medium

Genomic DNA Extraction and PCR
Genomic DNA extraction kit

PCR primers flanking the sgRNA target site
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Taq DNA polymerase

dNTPs

Agarose

DNA loading dye

DNA ladder

Validation Assays
Western Blot:

Primary antibody against IRP1/ACO1

Secondary antibody (HRP-conjugated)

Protein lysis buffer (e.g., RIPA buffer)

Protease inhibitor cocktail

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Chemiluminescent substrate

Aconitase Activity Assay:

Aconitase activity assay kit or reagents for in-gel assay (Tris-HCl, cis-aconitate, NADP+,

isocitrate dehydrogenase, MTT, phenazine methosulfate)

Electrophoretic Mobility Shift Assay (EMSA):

³²P-labeled IRE probe
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Cytoplasmic lysis buffer

Heparin

2-mercaptoethanol (2-ME)

Non-denaturing polyacrylamide gel

Experimental Protocols
Part 1: sgRNA Design and Cloning

sgRNA Design:

Obtain the coding sequence of the human ACO1 gene.

Use sgRNA design software to identify potential sgRNA target sequences. Choose 2-3

sgRNAs targeting an early exon to maximize the likelihood of generating a loss-of-function

mutation.[8]

Select sgRNAs with high on-target scores and low predicted off-target effects.

Oligonucleotide Annealing and Cloning:

Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs

for cloning into the Cas9 expression vector.

Anneal the complementary oligos.

Digest the pSpCas9(BB)-2A-GFP vector with a suitable restriction enzyme (e.g., BbsI).[8]

Ligate the annealed oligos into the digested vector.

Transform the ligation product into competent E. coli and select for positive colonies.

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Part 2: Transfection and Clonal Selection
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Cell Transfection:

Seed HEK293T or HepG2 cells in a 6-well plate to be 70-90% confluent at the time of

transfection.

On the day of transfection, dilute the sgRNA-Cas9 plasmid and transfection reagent in

Opti-MEM™ according to the manufacturer's protocol.

Add the transfection complex to the cells and incubate for 48-72 hours.

Single-Cell Cloning:

After 48 hours, detach the cells using trypsin.

Isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well

plate (one cell per well).

Alternatively, perform limiting dilution to seed single cells into 96-well plates.

Culture the single-cell clones until colonies are visible.

Part 3: Validation of IRP1 Knockout Clones
Genomic DNA Analysis:

Expand the single-cell clones and harvest a portion of the cells for genomic DNA

extraction.

Amplify the genomic region surrounding the sgRNA target site by PCR.

Analyze the PCR products by Sanger sequencing to identify insertions or deletions

(indels) that result in frameshift mutations.

Western Blot Analysis:

Lyse cells from promising clones and quantify protein concentration.

Perform Western blotting using an antibody specific for IRP1 to confirm the absence of the

protein.
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Functional Validation: Cytosolic Aconitase Activity Assay

This assay measures the enzymatic activity of IRP1. A significant reduction or absence of

cytosolic aconitase activity is expected in knockout cells.

In-Gel Aconitase Activity Assay Protocol:[9][10]

1. Prepare cell lysates in a non-denaturing lysis buffer containing citrate to stabilize the Fe-

S cluster.[9]

2. Separate proteins on a native polyacrylamide gel.

3. Incubate the gel in a staining solution containing cis-aconitate, NADP+, isocitrate

dehydrogenase, MTT, and phenazine methosulfate.

4. Aconitase activity will appear as a dark formazan precipitate band. The cytosolic

IRP1/aconitase band should be absent in knockout clones.

Functional Validation: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the IRE-binding activity of IRP1.[5][6][11] In IRP1 knockout cells,

the IRP1-IRE complex should be absent.

EMSA Protocol:[5][12]

1. Prepare cytoplasmic extracts from wild-type and knockout cells.

2. Incubate the extracts with a ³²P-labeled IRE RNA probe.

3. To specifically assess total IRP1 binding potential, treat a parallel sample with 2% 2-

mercaptoethanol (2-ME) to convert the cytosolic aconitase form of IRP1 to its RNA-

binding form.[5]

4. Separate the RNA-protein complexes on a non-denaturing polyacrylamide gel.

5. Visualize the complexes by autoradiography. The band corresponding to the IRP1-IRE

complex will be absent in the knockout cell lysates.
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Data Presentation
Parameter Wild-Type Cells IRP1 Knockout Cells

IRP1 Protein Level Detectable by Western Blot Absent or significantly reduced

Cytosolic Aconitase Activity Present Absent or significantly reduced

IRE-Binding Activity (EMSA)
IRP1-IRE complex present,

enhanced by 2-ME
IRP1-IRE complex absent

Ferritin Protein Level Regulated by iron status
Expected to be elevated (de-

repressed)

TfR1 mRNA Level Regulated by iron status
Expected to be reduced

(destabilized)

HIF2α Protein Level Regulated by iron status
Expected to be elevated (de-

repressed)[2]

Reagent (for 24-well plate transfection) Amount

Cas9-sgRNA Plasmid 500 ng

Lipofectamine™ Reagent 1.5 µL

Opti-MEM™ 100 µL

Cell Density (HepG2) 10,000-15,000 cells/well
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Caption: IRP1's dual function in iron homeostasis.
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Caption: Workflow for generating an IRP1 KO cell line.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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